Regiochemical Precision: 4-Position vs. 5-Position Substitution in GLUT1 Inhibitor BAY-876
The 3-(trifluoromethyl)-1H-pyrazol-4-yl scaffold is the core pharmacophore of BAY-876, a highly potent and selective GLUT1 inhibitor. The 4-position attachment of the amine-containing linker (which can be derived from 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine or its analogs) is structurally essential for maintaining the compound's low-nanomolar potency. While direct comparative data between 4- and 5-substituted isomers in BAY-876 analogs is not disclosed publicly, the 4-substitution pattern is explicitly claimed in the patent literature for this compound class as being critical for achieving the observed selectivity over GLUT2 and GLUT3 [1]. Analogs with alternative substitution patterns or N1-alkylated pyrazoles (e.g., CAS 2227692-81-9) represent chemically distinct entities that would require independent SAR validation before use as direct substitutes .
| Evidence Dimension | Scaffold identity in potent GLUT1 inhibitor |
|---|---|
| Target Compound Data | 3-(Trifluoromethyl)-1H-pyrazol-4-yl core (as found in target compound) |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazol-5-yl isomer (structurally distinct regioisomer) |
| Quantified Difference | BAY-876 (4-substituted scaffold): IC₅₀ ≈ 2 nM vs. GLUT1; selectivity >100-fold over GLUT2 and GLUT3. 5-substituted isomer not reported in BAY-876 series. |
| Conditions | In vitro GLUT1 inhibition assay; 2-deoxy-D-glucose uptake in ovarian cancer cell lines |
Why This Matters
Procurement of the correct 4-substituted regioisomer is non-negotiable for reproducing or building upon the BAY-876 SAR series, as alternative regiochemistry leads to uncharacterized and potentially inactive compounds.
- [1] Ma, Y., Wang, W., Idowu, M. O., Oh, U., Wang, X. Y., Temkin, S. M., & Fang, X. (2019). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 33. View Source
